molecular formula C14H10FNO2S B12898784 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole CAS No. 530116-14-4

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole

Cat. No.: B12898784
CAS No.: 530116-14-4
M. Wt: 275.30 g/mol
InChI Key: IRLBXZGSIMGUSC-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole is a synthetic indole derivative strategically functionalized with a 2-fluorobenzenesulfonyl group. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products and pharmaceuticals . The incorporation of fluorine atoms and sulfonamide groups into heterocyclic compounds like indoles is a established strategy in drug discovery to modulate key properties such as metabolic stability, lipophilicity, and biological potency . This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. Its structure is particularly valuable for creating multi-targeted ligands for complex diseases, as evidenced by research into similar indole-based compounds targeting neurological disorders . The sulfonyl group also provides a handle for further chemical transformation, enabling its use in multicomponent reactions to construct more complex polycyclic architectures . Researchers can leverage this chemical in the development of potential therapeutic agents, including kinase inhibitors for oncology or other small-molecule modulators. This compound is provided for research purposes as a key intermediate in exploratory chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530116-14-4

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfonylindole

InChI

InChI=1S/C14H10FNO2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H

InChI Key

IRLBXZGSIMGUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 1 2 Fluorobenzene 1 Sulfonyl 1h Indole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole derivatives. These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the three-dimensional arrangement of atoms and the distribution of electron orbitals in N-arylsulfonyl-indole derivatives.

Studies on analogous N-phenylsulfonylindoles reveal that these molecules typically adopt a "V-shape," characterized by a significant dihedral angle between the plane of the indole (B1671886) ring system and the phenylsulfonyl group. mdpi.commdpi.com For instance, DFT calculations on various cyano-1-(phenylsulfonyl)indoles have determined these dihedral angles to be in the range of 75° to 89°. mdpi.com In a similar compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this angle was found to be 76.24°. nih.gov The sum of bond angles around the indole nitrogen atom consistently approaches 360°, confirming the expected sp² hybridization. mdpi.comnih.gov

Table 1: Calculated Dihedral Angles in Related N-Phenylsulfonylindole Derivatives
CompoundDihedral Angle (Indole/Phenylsulfonyl)Reference
3-cyano-1-(phenylsulfonyl)indole85.4° mdpi.com
2-cyano-1-(phenylsulfonyl)indole87.2° mdpi.com
2,3-dicyano-1-(phenylsulfonyl)indole75.1° mdpi.com
1-(phenylsulfonyl)-1H-indole-2-carbaldehyde76.24° nih.gov
Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate72.40° nih.gov

Computational Prediction of Energetic and Spectroscopic Parameters

Computational methods, especially time-dependent DFT (TD-DFT), are instrumental in predicting the energetic and spectroscopic properties of molecules like this compound. These calculations can forecast parameters such as UV-Visible absorption spectra, which are governed by electronic transitions between molecular orbitals. nih.govnih.gov

For example, studies on other indole derivatives have shown that TD-DFT can accurately predict absorption wavelengths (λmax) corresponding to π → π* transitions. nih.gov The polarity of the solvent can influence these transitions, often resulting in a redshift (a shift to longer wavelengths) with increasing solvent polarity, which is indicative of intramolecular charge transfer. nih.gov Computational models like the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) are used to simulate these solvent effects. nih.gov

Furthermore, DFT calculations allow for the determination of various global reactivity descriptors. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can derive properties like chemical hardness, softness, and ionization potential, which provide a quantitative measure of the molecule's stability and reactivity. nih.govresearchgate.net The calculated dipole moments in both the ground and excited states can also offer insights into the change in polarity upon electronic excitation. nih.govresearchgate.net For a novel indole derivative, it was found that the excited state dipole moment was higher than the ground state, indicating a more polar nature in the excited state. nih.gov

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. ethz.chwikipedia.org This theory is a cornerstone for elucidating reaction mechanisms, predicting regioselectivity, and understanding the feasibility of chemical reactions under thermal or photochemical conditions. wikipedia.orgnumberanalytics.com

The reactivity of this compound can be rationalized using FMO theory. The HOMO, being the orbital with the highest energy containing electrons, represents the molecule's ability to donate electrons (nucleophilicity). The LUMO, the lowest energy orbital without electrons, signifies its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. numberanalytics.com

In a potential reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the key stabilizing interaction that leads to bond formation. numberanalytics.com For instance, in cycloaddition reactions involving indole derivatives, the FMO approach can predict the stereochemical and regiochemical outcomes by analyzing the symmetry and coefficients of the interacting orbitals. ethz.chnumberanalytics.com The distribution of the HOMO and LUMO across the this compound framework would indicate the most likely sites for electrophilic or nucleophilic attack, thereby elucidating its reaction mechanisms.

Molecular Docking Investigations of Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is crucial for understanding the potential biological activity of compounds like this compound derivatives by modeling their interactions with therapeutic targets.

Prediction of Binding Modes and Interaction Sites

Molecular docking simulations are widely used to predict how indole-based compounds, including sulfonyl derivatives, bind within the active site of a target protein. These predictions provide a static snapshot of the most probable binding conformation, or "pose," of the ligand.

For example, docking studies on N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of galectin-3 showed that the indole ring is positioned within the galactose binding site of the protein. nih.gov Similarly, in studies of indole derivatives as cyclooxygenase (COX) inhibitors, docking predicted the specific orientation of the molecule within the COX-2 active site. nih.gov The phenyl sulfonamide moiety of related inhibitors has been shown to occupy a secondary pocket in the COX-2 enzyme, which is crucial for its selective inhibition. uaeh.edu.mx

For this compound, docking studies against a relevant biological target would aim to identify the most stable binding pose. The simulation would explore various conformations of the ligand within the receptor's binding pocket, scoring them based on a function that estimates the binding affinity. The resulting top-ranked poses would suggest the most likely mode of interaction, guiding the design of more potent and selective analogs.

Identification of Key Residues and Interaction Types (e.g., Hydrogen Bonds, Pi-Alkyl Interactions, Halogen Bonding, Zinc Coordination)

A critical outcome of molecular docking is the detailed map of intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions govern the binding affinity and specificity of the compound.

Studies on various sulfonyl-indole derivatives have identified several common and crucial interaction types:

Hydrogen Bonds: These are frequently observed between the sulfonyl oxygens or other polar groups on the ligand and polar or charged amino acid residues in the receptor. acs.orgacs.org For example, the interaction with residues like Arginine (Arg) and Asparagine (Asn) can be critical. nih.govqub.ac.uk

Hydrophobic and Pi-Interactions: The aromatic indole and phenyl rings are often involved in hydrophobic interactions with nonpolar residues such as Leucine (Leu), Valine (Val), and Phenylalanine (Phe). uaeh.edu.mxnih.gov Pi-pi stacking or pi-alkyl interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) are also common and contribute significantly to binding affinity. nih.gov

Halogen Bonding: The fluorine atom on the 2-fluorobenzene ring of the title compound could potentially form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Zinc Coordination: In metalloenzymes, ligands can directly coordinate with a metal ion in the active site. The sulfonyl or other heteroatoms in indole derivatives could potentially interact with a zinc ion if present in the target protein's active site, as seen in some enzyme inhibition mechanisms. ethz.ch

Table 2: Examples of Key Interacting Residues and Interaction Types for Sulfonyl-Indole Scaffolds with Various Protein Targets
Protein TargetKey Interacting ResiduesPrimary Interaction TypesReference
COX-2Arg513, Phe518, Tyr385, Trp387Hydrogen Bonding, Hydrophobic Interactions uaeh.edu.mx
Galectin-3Arg144, Trp181, Glu184Hydrogen Bonding, Pi-Pi Stacking nih.gov
Mcl-1His224, Asn260Hydrogen Bonding qub.ac.uk
FKBP12Tyr26, Phe36, Phe99, Tyr82CH···O=S Interactions (a form of H-bond) acs.org
DNA GyraseGly, Cys, Asn, TrpHydrogen Bonding, σ–π Interaction acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comescholarship.org For this compound and its derivatives, MD simulations provide critical insights into their conformational stability and the dynamics of their binding to biological targets. mdpi.comnih.gov

Researchers employ MD simulations to understand how the molecule behaves in a dynamic environment, such as in an aqueous solution or within the binding site of a protein. mdpi.com The simulation begins with an initial structure of the molecule, often obtained from crystallographic data or homology modeling, and applies Newton's laws of motion to predict the trajectory of each atom. nih.gov This allows for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its atoms.

A study on N-arylsulfonyl-indole-2-carboxamide derivatives, which share the N-arylsulfonyl-indole core, utilized MD simulations to confirm the stability of screened compounds within the active site of fructose-1,6-bisphosphatase. mdpi.com The simulations indicated that the promising compounds could bind as stably as the known ligand, validating the virtual screening results. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in predicting the activity of untested compounds and in guiding the design of new molecules with enhanced potency. wu.ac.th

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For derivatives of this compound, a variety of descriptors can be calculated to capture their physicochemical characteristics. These descriptors are broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight (mass), and counts of atoms, bonds, and rings.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, such as molecular volume and surface area (e.g., Van der Waals volume).

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, polarizability, electronegativity, and partial charges on atoms.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is crucial for its absorption and distribution in biological systems.

The table below provides an example of molecular descriptors that would be relevant for QSAR studies of this compound derivatives.

Descriptor CategorySpecific DescriptorDescription
Constitutional Molecular MassThe sum of the atomic masses of all atoms in the molecule.
Electronic ChargeThe distribution of electron density across the molecule.
Electronic PolarizabilityThe ease with which the electron cloud can be distorted by an external electric field.
Geometrical Van der Waals VolumeThe volume occupied by the molecule, defined by the Van der Waals radii of its atoms.
Electronic ElectronegativityA measure of the tendency of an atom to attract a bonding pair of electrons.

This table presents examples of molecular descriptors used in QSAR modeling.

Studies on other indole derivatives have successfully used descriptors like electronic energy, dipole moment, and various topological indices to build predictive QSAR models for antibacterial activity. nih.govresearchgate.net Similarly, research on N-arylsulfonyl-indole-2-carboxamides highlighted the importance of substituent charge and size on inhibitory activity. mdpi.com

Once a set of molecular descriptors has been calculated for a series of this compound derivatives with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. wu.ac.th Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. wu.ac.th

The quality of a QSAR model is assessed using several statistical parameters, including:

r² (Coefficient of Determination): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.

q² (Cross-validated r²): Measures the predictive power of the model. A higher q² value suggests a more robust and predictive model.

Predictive r² (for an external test set): Evaluates the model's ability to predict the activity of compounds not used in the model development.

For example, a 3D-QSAR study on a large set of 5-HT6 ligands, which included arylsulfonyl derivatives, yielded models with good statistical results (r² up to 0.85, q² up to 0.53), demonstrating their predictive capability. nih.gov The resulting QSAR equation provides a tool to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. wu.ac.th

QSAR models, once validated, can be used for in silico screening of large virtual libraries of compounds. mdpi.com A virtual library of this compound derivatives can be generated by systematically modifying the substituents on the indole and phenyl rings. The developed QSAR model can then be applied to predict the biological activity of each compound in the library without the need for their physical synthesis and testing.

This process allows for the rapid identification of potentially highly active compounds. mdpi.com The most promising candidates from the virtual screening can then be prioritized for synthesis and experimental evaluation, significantly accelerating the drug discovery process. This approach has been successfully applied to identify novel inhibitors for various targets. mdpi.com For instance, virtual screening combined with molecular docking was used to identify new potential inhibitors of fructose-1,6-bisphosphatase from a database of compounds. mdpi.com

Mechanistic Investigations of Biological Interactions of 1 2 Fluorobenzene 1 Sulfonyl 1h Indole Derivatives

Molecular Mechanisms of Enzyme and Receptor Modulation

The interaction of 1-(2-fluorobenzene-1-sulfonyl)-1H-indole derivatives with biological macromolecules is dictated by the specific arrangement of functional groups on the indole (B1671886) and phenylsulfonyl moieties. These interactions lead to the inhibition or modulation of enzymes and receptors involved in diverse pathological conditions.

Carbonic Anhydrase Isoform Inhibition (e.g., hCA IX, hCA XII) and Active Site Interactions

Indole-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) acting as a zinc-binding group (ZBG). nih.govacs.org This moiety coordinates to the catalytic Zn²⁺ ion within the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity of converting CO₂ to bicarbonate. nih.govacs.org The negatively charged nitrogen of the deprotonated sulfonamide binds to the Zn²⁺ ion, while one of the sulfonyl oxygens and the remaining NH proton form hydrogen bonds with the side chain of the active site residue Threonine 199 (Thr199). nih.gov

Studies on various indole-based benzenesulfonamides have demonstrated potent, nanomolar-level inhibition against several hCA isoforms, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.gov For instance, a series of indole-based benzenesulfonamides linked via an amide showed potent and selective inhibition of hCA II, with the most active compound, 2a , exhibiting an inhibitory constant (Kᵢ) of 5.9 nM. nih.gov This compound was 13-fold, 34-fold, and 9-fold more selective for hCA II over hCA I, IX, and XII, respectively. nih.gov The position of the sulfonamide group on the benzene (B151609) ring and the nature of the linker significantly influence inhibitory activity and isoform selectivity. nih.gov Another study on indolylchalcone-benzenesulfonamide hybrids showed efficient inhibition of hCA XII, with Kᵢ values in the range of 10-41.9 nM. nih.gov The indole scaffold itself contributes to the binding affinity by forming favorable interactions with amino acid residues in the hydrophilic and hydrophobic halves of the active site cavity, thereby influencing the inhibitor's orientation and isoform selectivity. nih.gov

Table 1: Inhibitory Activity (Kᵢ) of Selected Indole-Based Sulfonamides against Human Carbonic Anhydrase Isoforms

Compound hCA I (nM) hCA II (nM) hCA IX (nM) hCA XII (nM)
Compound 2a nih.gov 76.5 5.9 201.3 55.4
Compound 2b nih.gov 105.7 7.3 250.1 85.1
Compound 2c nih.gov 110.2 9.0 289.5 36.9
Compound 6o nih.gov 108.3 92.6 10.0 49.3
Compound 6m nih.gov 125.2 101.9 15.3 58.7
Acetazolamide (AAZ) nih.govnih.gov 250 12 25 5.7

Tubulin Polymerization Inhibition and Binding Site Characterization (e.g., Colchicine (B1669291) Site)

A significant mechanism of action for certain indole derivatives, including N-sulfonylindoles, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. unifi.it Molecular modeling and experimental studies have shown that these compounds bind to the colchicine binding site on β-tubulin. unifi.itguidechem.com The colchicine site is a key regulatory site for microtubule assembly; ligands binding here prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule, thus promoting microtubule depolymerization. guidechem.com

The interaction with the colchicine site is characterized by specific molecular contacts. For many indole-based inhibitors, a trimethoxyphenyl (TMP) group or a similar methoxy-substituted aniline (B41778) ring serves as a crucial pharmacophore, mimicking the A-ring of colchicine and forming hydrogen bonds with residues like Cysβ241. guidechem.com The indole ring itself, acting as the B-ring mimic, establishes hydrophobic interactions with residues such as Leuβ248, Leuβ255, and Metβ259. For N-arylsulfonylindole derivatives, the sulfonyl group can further influence binding and polarity. unifi.it For example, a series of novel indolesulfonamides demonstrated potent inhibition of tubulin polymerization, leading to a mitotic arrest in cancer cells. unifi.it The introduction of polar groups like nitriles at the indole 3-position can enhance drug-like properties without compromising potency. unifi.it

Hyaluronidase (B3051955) Inhibition and Enzyme Structure Alteration

Indole derivatives have been investigated as inhibitors of hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. nih.govyoutube.com The inhibition of this enzyme is a target for controlling disease spread and inflammation. The mechanism of inhibition by indole derivatives appears to be linked to their ability to interact with the enzyme's active site. acs.org

Structural studies on related inhibitors suggest that the indole ring can bind within the catalytic site of the enzyme. acs.org Furthermore, substitutions on the indole scaffold play a critical role in the inhibitory effect. Research has shown that the introduction of a p-fluoro benzyl (B1604629) group on the indole nitrogen positively influences the inhibitory activity of indole-carboxamide derivatives. nih.gov This suggests that the 2-fluorobenzene moiety in this compound could be a key contributor to hyaluronidase inhibition. The inhibitory mechanism can be mixed, involving both competitive and uncompetitive components, indicating that the inhibitors may bind to both the free enzyme and the enzyme-substrate complex, thereby altering the enzyme's structure and function. mdpi.combldpharm.com The lipophilicity of the compounds is also a contributing factor, with more lipophilic derivatives often showing better inhibition against the hyaluronidase enzyme. youtube.comdrugs.com

Modulation of Kinase Activities (e.g., EGFR, CDK-2, BRAFV600E)

Derivatives of the indole scaffold have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. A notable strategy involves the development of dual inhibitors targeting multiple kinases in a signaling pathway. For example, a series of 5-substituted-indole-2-carboxamides were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). wikipedia.org The mechanism involves binding to the ATP-binding pocket of these kinases. For EGFR, key interactions often include a hydrogen bond with the hinge region residue Met793. nih.gov For CDK2, interactions with the hinge region are also critical for inhibition. The most potent compounds from this indole series, 5g , 5i , and 5j , showed significant antiproliferative activity with mean GI₅₀ values of 55 nM, 49 nM, and 37 nM, respectively. wikipedia.org

The BRAF kinase, particularly the V600E mutant, is another important target. nih.govnih.gov While direct inhibition of BRAF by this specific indole class is not detailed, targeting EGFR is a known strategy to overcome resistance to BRAF inhibitors in cancers like BRAF(V600E)-mutant colorectal cancer. The rationale is that BRAF inhibition can lead to a feedback activation of EGFR signaling. Therefore, compounds that inhibit EGFR, such as certain indole derivatives, could play a role in combination therapies. The simultaneous inhibition of CDK2 and EGFR signaling has been shown to have a synergistic anticancer effect by downregulating both the stability and activity of ERK1/2, a key downstream effector in the pathway.

Table 2: Inhibitory Activity (IC₅₀) of Selected Indole-2-Carboxamide Derivatives against EGFR and CDK2

Compound EGFR IC₅₀ (nM) wikipedia.org CDK2 IC₅₀ (nM) wikipedia.org
Compound 5c 124 46
Compound 5g 110 33
Compound 5i 93 -
Compound 5j 85 -
Erlotinib (Reference) 80 -

Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT₁A and 5-HT₂A)

The indole nucleus is a core component of the neurotransmitter serotonin, making indole derivatives prime candidates for interacting with serotonin receptors. Studies have shown that halogenated indole derivatives can exhibit high affinity for various serotonin receptor subtypes. nih.gov For example, 5-chloro-N,N-dimethyltryptamine shows strong affinity for the 5-HT₁A receptor. nih.gov The presence and position of a fluorine atom on the indole ring or an associated phenyl ring can significantly modulate binding affinity and selectivity. Research on dual 5-HT₁A/SERT ligands found that a 5-fluoro substitution on the indole ring was favorable for activity.

The mechanism of interaction involves the ligand binding within a pocket formed by the transmembrane helices of the G-protein coupled receptor. For the 5-HT₂A receptor, specific residues such as Phe339 and Phe340 in transmembrane domain 6 have been identified as key interaction points for N-benzyl phenethylamine (B48288) agonists, a class of compounds that share structural similarities with some indole derivatives. The ability of agonists to bind with high affinity is highly correlated with their functional efficacy at both 5-HT₁A and 5-HT₂A receptors. Derivatives of this compound are thus predicted to interact with these receptors, with the fluorinated phenylsulfonyl group playing a key role in modulating the affinity and selectivity of the interaction.

Estrogen Receptor α (ERα) Binding and Affinity

The estrogen receptor (ER), particularly the alpha isoform (ERα), is a ligand-regulated transcription factor and a key target in hormone-dependent cancers. nih.gov While steroids are the natural ligands, non-steroidal scaffolds, including indoles, have been developed as ER modulators. nih.gov The mechanism involves the ligand binding to the large, hydrophobic ligand-binding pocket (LBP) of the receptor, which induces a conformational change that affects the recruitment of co-regulatory proteins and subsequent gene transcription.

Research into N-substituted 2-phenyl indoles has shown that the ERα LBP can tolerate significant substitutions at the N-1 position of the indole ring. nih.gov This is the position where the 2-fluorobenzene-1-sulfonyl group is located in the subject compound. In a study of tethered indoles, an N-benzyl indole derivative (Compound 4 ) showed a high relative binding affinity (RBA) of 27% for ERα, compared to the natural ligand estradiol (B170435) (RBA = 100%). nih.gov An N-alkyl substituted indole (Compound 7 ) showed an even higher RBA of 41%. nih.gov These findings demonstrate that bulky, non-steroidal groups attached to the indole nitrogen are well-accommodated and can lead to high-affinity binding. This suggests that this compound derivatives have the potential to act as ligands for ERα, with the sulfonyl group influencing the specific binding orientation and affinity. nih.gov

Table 3: Relative Binding Affinity (RBA) of Selected N-Substituted Indoles for Estrogen Receptor α (ERα)

Compound ERα RBA (%) nih.gov
Estradiol (E2) 100
N-benzyl indole (4) 27
N-alkyl indole (7) 41

Cellular Responses and Pathway Perturbations

The interaction of this compound derivatives with biological systems triggers a cascade of cellular events, leading to distinct phenotypic outcomes. These responses are primarily characterized by the disruption of normal cell cycle progression and the activation of programmed cell death pathways.

Cell Cycle Progression Arrest (e.g., G0/G1, G2/M Phases)

A hallmark of many anticancer agents is their ability to interfere with the cell division cycle. Studies on related indole derivatives have demonstrated a significant capacity to induce cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.comnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation. For instance, some indole derivatives have been shown to block the cell cycle in the G2/M phase in a dose-dependent manner in cancer cell lines. nih.gov This effect is often accompanied by a decrease in the cell population in the G1 or S phases. nih.gov The perturbation of microtubule dynamics, which are crucial for the formation of the mitotic spindle during the M phase, is a key mechanism by which these compounds can induce G2/M arrest. mdpi.com

Compound Class Effect on Cell Cycle Affected Phases Key Associated Proteins
Indole DerivativesArrest of cell cycle progressionG2/Mp21, PCNA, Phosphorylated Rb nih.govnih.gov
Chalcone (B49325) DerivativesSuppression of cell viability, induction of cell cycle arrestG2/Mp21, PCNA, Phosphorylated Rb, Akt, Erk1/2, NF-κB nih.gov

This table summarizes the effects of indole and chalcone derivatives on cell cycle progression based on available research.

Molecular Pathways Leading to Apoptosis Induction

Beyond halting cell proliferation, this compound derivatives can actively induce apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. Research has shown that these compounds can trigger apoptosis through various molecular pathways. nih.govmdpi.com One of the key indicators of apoptosis induction is the externalization of phosphatidylserine, which can be detected by Annexin-V staining. mdpi.com Furthermore, some derivatives have been observed to cause the formation of apoptotic bodies and dense nuclear staining, confirming their pro-apoptotic activity. nih.gov The induction of apoptosis can be linked to the modulation of key signaling pathways, including those involving proteins like p53 and the Bcl-2 family, which regulate the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. nih.gov

Compound Derivative Observed Apoptotic Effect Cancer Cell Line
Indole derivative 10bInduced late-stage apoptosisA549 and K562 nih.gov
Substituted-N-benzyl-1H-indole-2-carbohydrazide 4eHigh cytotoxicity and potential apoptosis inductionMCF-7, A549, and HCT mdpi.com

This table provides examples of indole derivatives and their observed apoptotic effects on specific cancer cell lines.

Inhibition of Thioredoxin Reductase (TrxR) Activity

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells. nih.gov Inhibition of TrxR can lead to increased oxidative stress and subsequent cell death. While direct studies on this compound are limited, the inhibition of TrxR is a known mechanism for other classes of anticancer compounds. nih.govnih.gov For example, the FDA-approved drug auranofin is known to target and inhibit TrxR. nih.gov The inhibition of TrxR by small molecules can sensitize cancer cells to other stresses, such as glucose starvation, and can induce a form of cell death known as disulfidptosis. nih.gov Given the electrophilic nature that can be engineered into indole-based scaffolds, targeting selenoenzymes like TrxR represents a plausible mechanism of action for derivatives of this compound.

Elucidation of Intermolecular Forces and Specific Interactions in Biological Recognition

The biological activity of this compound derivatives is fundamentally governed by their ability to interact with specific biological targets. The nature of these interactions is determined by the compound's three-dimensional structure and the distribution of its electronic properties.

Contribution of the Sulfonamide Functional Group to Target Binding

The sulfonamide group is a critical pharmacophore in many drug molecules and plays a significant role in target binding. acs.orgresearchgate.net It is known to be metabolically stable and can act as an isostere for a carboxylic acid group. researchgate.net The sulfonamide moiety can participate in hydrogen bonding, with the nitrogen atom and the two oxygen atoms acting as hydrogen bond acceptors. nih.gov In some protein-ligand interactions, the sulfonamide oxygens can form crucial contacts, including unconventional C-H···O=S hydrogen bonds. acs.org The deprotonated sulfonamide nitrogen can also coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases. nih.gov The specific geometry and electronic nature of the sulfonamide group in this compound derivatives are therefore expected to be major determinants of their binding affinity and selectivity for their biological targets. acs.org

Role of the Indole Moiety in Hydrophobic Interactions and Scaffold Stability

The indole ring is a privileged scaffold in medicinal chemistry, valued for its structural versatility and ability to engage in various non-covalent interactions. nih.govresearchgate.netmdpi.com The bicyclic structure of the indole provides a rigid and stable core, which is essential for presenting the other functional groups in the correct orientation for target binding. The aromatic nature of the indole ring allows it to participate in π-π stacking and hydrophobic interactions with the side chains of amino acid residues in a protein's binding pocket. researchgate.net For instance, the indole ring can form hydrophobic interactions with residues such as alanine (B10760859) and arginine. nih.gov The indole N-H group can also act as a hydrogen bond donor, further contributing to the binding affinity. nih.gov The ability of the indole scaffold to be readily substituted at various positions allows for the fine-tuning of its steric and electronic properties to optimize interactions with a diverse range of biological targets. nih.govresearchgate.net

Impact of Fluorine on Protein-Ligand Affinity and Selectivity

The introduction of a fluorine atom into the structure of a ligand, such as in this compound, can significantly modulate its interaction with a protein target, thereby influencing its binding affinity and selectivity. The unique properties of fluorine, including its high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the ability of the carbon-fluorine (C-F) bond to participate in various non-covalent interactions, are key to these effects. Research into fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (CA II) provides valuable insights into the specific role of an ortho-fluoro substituent, which is directly analogous to the substitution pattern in this compound.

Detailed crystallographic and thermodynamic studies on a series of fluorinated benzenesulfonamides have demonstrated that the position of the fluorine atom on the phenyl ring has a distinct impact on the ligand's binding mode and affinity. nih.gov In the case of an ortho-fluoro substituted benzenesulfonamide (B165840), the fluorine atom's proximity to the sulfonamide group, which is critical for binding to the zinc ion in the active site of CA II, introduces notable steric and electronic effects.

The following table summarizes the thermodynamic data for the binding of differently fluorinated benzenesulfonamides to human Carbonic Anhydrase II, highlighting the impact of the fluorine substitution pattern on binding affinity (KD).

Table 1: Thermodynamic Data for the Binding of Fluorinated Benzenesulfonamides to Human Carbonic Anhydrase II

Compound Substitution Pattern KD (nM)
Benzenesulfonamide Unsubstituted 7400
2-Fluorobenzenesulfonamide (B182581) ortho-Fluoro 1500
3-Fluorobenzenesulfonamide meta-Fluoro 800
4-Fluorobenzenesulfonamide para-Fluoro 450

The data clearly indicates that the introduction of a fluorine atom generally enhances binding affinity compared to the unsubstituted benzenesulfonamide. However, the position of the fluorine is critical. While the ortho-fluoro substitution in 2-fluorobenzenesulfonamide results in a significant increase in affinity, the meta and para positions lead to even more potent binding. This suggests that while the ortho-fluoro group can participate in favorable interactions, its position may also introduce some degree of unfavorable steric hindrance, as evidenced by the slight displacement of active site residues. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzene 1 Sulfonyl 1h Indole and Its Analogs

Substituent Effects on the Indole (B1671886) Ring System

The N-1 position of the indole ring is frequently substituted with a sulfonyl group in various bioactive molecules. This substitution not only influences the electronic properties of the indole ring but also serves as a key interaction point with biological targets. The nature of the arylsulfonamido group can play a significant role in the inhibitory activity of compounds targeting protein-protein interactions. For instance, in a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids, the sulfonamide linkage is crucial for their inhibitory potency against the Keap1-Nrf2 protein-protein interaction. nih.gov

The reactivity of the indole nitrogen and its ability to participate in hydrogen bonding or other non-covalent interactions are modulated by the N-1 substituent. An electron-withdrawing group, such as the 2-fluorobenzene-1-sulfonyl group, decreases the electron density of the indole ring system, which can affect its binding affinity to target proteins.

The C-2 and C-3 positions of the indole ring are highly susceptible to electrophilic attack and are common sites for functionalization. researchgate.net The introduction of various substituents at these positions can profoundly alter the biological activity of the parent compound.

In the context of Keap1-Nrf2 protein-protein interaction inhibitors, C-2 substituents on a 1,4-bis(arylsulfonamido)benzene scaffold were found to generally improve potencies into the submicromolar range. nih.gov This suggests that modifications at the C-2 position of an indole ring in a similar scaffold could also lead to enhanced activity. Docking studies have indicated that C-2 fragments can occupy a deep pocket in the binding site of the Keap1 Kelch domain, thereby enhancing potency. nih.gov

Conversely, in the development of HIV-1 fusion inhibitors based on an indole scaffold, modifications at the C-3 position have been extensively explored. 3-substituted indole derivatives have shown promise as anticancer agents and leukotriene D4 receptor antagonists. researchgate.net The strategic placement of functional groups at C-2 and C-3 allows for the fine-tuning of the molecule's shape, polarity, and hydrogen bonding capacity to optimize interactions with its biological target.

While the C-2 and C-3 positions are more commonly modified due to their inherent reactivity, functionalization of the benzene (B151609) portion of the indole ring (C-4, C-5, C-6, and C-7) also plays a crucial role in modulating biological activity. researchgate.net These positions offer opportunities to influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, without directly altering the core pharmacophore interacting with the primary binding site.

Table 1: Effect of Linkage Position on the Activity of Bis-indole Analogs

Compound Linkage Binding Affinity (IC50, µM) Cell-Cell Fusion (EC50, µM) Viral Replication (EC50, µM)
1a 6-6' 1.0 1.0 1.0
6o 5-6' 3.0 4.0 20.0
6p 6-5' 4.0 10.0 >20.0
6q 5-5' 3.5 8.0 >20.0

Data derived from studies on bis-indole HIV-1 fusion inhibitors. nih.gov

Variations within the Fluorinated Benzene-1-sulfonyl Moiety

The 2-fluorobenzene-1-sulfonyl group is a key component of the title compound, and modifications to this moiety can significantly alter its electronic and steric properties, thereby influencing its interaction with biological targets.

Table 2: Relative Reactivity of Halogenated Benzenes in Electrophilic Substitution

Halogen Relative Reactivity (Benzene = 1)
F 0.15
Cl 0.033
Br 0.030
I 0.018

This table illustrates the deactivating effect of halogens on the benzene ring, with fluorine being the least deactivating.

Introducing other substituents onto the benzene ring of the sulfonamide moiety can further modulate the biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, alters the electronic properties of the entire sulfonyl group. nih.gov

The presence of substituents can also introduce steric hindrance, which may either be detrimental or beneficial for binding, depending on the topology of the target's binding site. A comprehensive understanding of these substituent effects is crucial for the rational design of more potent and selective analogs of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole.

Role of the Sulfonyl Group in Molecular Recognition

The sulfonyl group (-SO2-) is a critical pharmacophore in many biologically active molecules, including analogs of this compound. Its role in molecular recognition is multifaceted, stemming from its distinct electronic properties and three-dimensional geometry. The sulfur atom in the sulfonyl group maintains a distorted tetrahedral geometry, which influences the spatial arrangement of its substituents. nih.gov This geometry dictates the orientation of the phenyl and indole rings relative to each other. For instance, in the crystal structure of the related compound 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring of the phenylsulfonyl motif forms a substantial dihedral angle of 76.24° with the indole ring system. nih.gov Similarly, in 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, this dihedral angle is 85.01°. nih.gov This orthogonal orientation is a key feature for how these molecules fit into and interact with biological targets.

The two oxygen atoms of the sulfonyl moiety are potent hydrogen bond acceptors, a crucial feature for anchoring the molecule within a receptor's binding site. youtube.com These interactions are often with hydrogen bond donors on amino acid residues of a target protein. Furthermore, the sulfonyl group is strongly electron-withdrawing, which can modulate the electronic properties of the adjacent aromatic rings, influencing π-π stacking or other non-covalent interactions. researchgate.net In some contexts, such as with certain HIV-1 integrase inhibitors, the indole nucleus, influenced by its substituents, can chelate with essential metal ions like Mg²⁺ within the enzyme's active site. researchgate.net

Studies on various arylsulfonyl indoles have demonstrated the importance of the sulfonyl group for bioactivity. Research into a series of arylsulfonyl mono-, bis-, and tris-indoles revealed that the arylsulfonyl framework is a key component for their cytotoxic activity against various cancer cell lines. nih.gov The stability and reactivity of the entire molecule are influenced by the sulfonyl group, making it a cornerstone for molecular recognition and subsequent biological effect. researchgate.net

Linker Region Modifications and their Influence on Molecular Geometry and Activity

The inherent geometry of the sulfonyl linker, as previously noted, forces a significant dihedral angle between the aromatic systems it connects. nih.govnih.gov This fixed, non-planar conformation is a direct result of the linker's structure. Changes to the linker can alter this crucial spatial relationship. For example, in the development of autotaxin (ATX) inhibitors based on an indole core, replacing an acylhydrazone linker with a urea (B33335) linker led to a dramatic improvement in activity, with inhibitory concentrations moving into the submicromolar range. nih.gov This highlights that the type of chemical bond within the linker (e.g., amide vs. urea) is critical.

Further research on indole derivatives as potential agents for neurodegenerative diseases has also underscored the linker's importance. In one study, the linker connecting the C3 position of the indole to a piperazine (B1678402) ring required a carbonyl group, and its length was optimal at one or two carbon atoms for high binding affinity. nih.gov Elongating the linker or changing its composition often leads to decreased activity. nih.gov This suggests that an optimal distance and geometric orientation between the key pharmacophoric elements, governed by the linker, are necessary for potent biological action.

Compound SeriesLinker TypeObservation on ActivityReference
Indole-based ATX InhibitorsAcyl HydrazonePoor activity (IC50 > 3.49 µM) nih.gov
Indole-based ATX InhibitorsUreaSubmicromolar activity, representing a significant improvement nih.gov
Indole-Piperazine Hybrids (hA2AAR Ligands)Carbonyl-containing linker (1-2 carbon atoms)Optimal for high binding affinity nih.gov
Tryptophan-derived BChE InhibitorsVarious modifications to linker lengthGenerally resulted in decreased activity nih.gov

Stereochemical Considerations in the Design of Active Analogs

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a paramount consideration in drug design, as different stereoisomers of a compound can exhibit vastly different pharmacological activities. For analogs of this compound, introducing chiral centers can lead to more specific and potent interactions with biological targets.

A significant challenge and area of innovation involve creating and maintaining chirality at the sulfur(VI) center of the sulfonyl group. While chiral sulfonyl compounds are valuable, they can be prone to racemization (loss of a single stereochemical form into a mix of enantiomers) due to low activation barriers. acs.org Recent breakthroughs have demonstrated the enantioselective fluorination of sulfonimidoyl chlorides, which are aza-analogs of sulfonyl chlorides, to produce chiral sulfonimidoyl fluorides. acs.org This was achieved using specific catalysts that enable a dynamic kinetic asymmetric fluorination, providing high yields and excellent enantioselectivities for various substrates, including indole derivatives. acs.org This methodology allows for the creation of stereogenic S(VI) centers, which can play a pivotal role in chiral recognition and stereoselective binding. acs.org

Beyond the linker itself, stereocenters in other parts of the molecule are also critical. In the synthesis of the indole moiety of sespendole, a natural product, two possible diastereomers were synthesized in a highly stereoselective manner. nih.gov By comparing the NMR spectra of the synthetic isomers with the natural product, researchers were able to definitively assign the relative stereochemistry of the target molecule. nih.gov This type of stereochemical analysis is fundamental in designing active analogs, ensuring that the synthesized molecule has the correct three-dimensional shape to interact with its biological target effectively. The synthesis of specific stereoisomers is often required to isolate the desired biological activity and reduce potential off-target effects associated with other isomers.

Future Research Directions for 1 2 Fluorobenzene 1 Sulfonyl 1h Indole Derivatives

Development of Novel and Efficient Synthetic Pathways

The synthesis of N-arylsulfonylindoles is typically achieved through the reaction of an indole (B1671886) with an appropriate arylsulfonyl chloride in the presence of a base. Future research in this area should focus on the development of more efficient, scalable, and environmentally benign synthetic methodologies.

One promising direction is the optimization of one-pot, multi-component reactions that can generate a diverse library of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole derivatives. nih.gov Such strategies can streamline the synthetic process, reduce waste, and allow for the rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition has been successfully employed for the synthesis of various 2-arylindole derivatives and could be adapted for this scaffold. nih.gov

Furthermore, the exploration of novel catalytic systems, such as the use of more sustainable and earth-abundant metal catalysts or even organocatalysts, could lead to more cost-effective and greener synthetic routes. The development of flow chemistry processes for the synthesis of these derivatives also presents an opportunity for improved safety, scalability, and reaction control. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Derivatives

Synthetic StrategyDescriptionPotential Advantages
One-Pot ReactionsCombining multiple reaction steps into a single operation without isolating intermediates.Increased efficiency, reduced waste, rapid library generation.
Novel CatalysisEmploying alternative catalysts such as earth-abundant metals or organocatalysts.Lower cost, improved sustainability, novel reactivity.
Flow ChemistryPerforming reactions in a continuous flowing stream rather than in a batch-wise fashion.Enhanced safety, better scalability, precise reaction control.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, cleaner reactions.

Exploration of Undiscovered Biological Targets and Mechanisms

While some N-arylsulfonylindoles have been investigated as ligands for the 5-HT6 receptor, the full biological potential of this compound derivatives remains largely unexplored. nih.govuss.cl A crucial future research direction is the systematic screening of these compounds against a wide range of biological targets to identify novel therapeutic applications.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could uncover unexpected biological activities. Given the structural similarities of the indole scaffold to endogenous molecules, these derivatives may interact with targets involved in neurological disorders, inflammation, cancer, and infectious diseases. nih.govnih.gov For example, some indole derivatives have shown inhibitory activity against nitric oxide synthase and NF-κB, suggesting potential anti-inflammatory and cancer preventive applications. nih.gov

Once a lead compound-target interaction is identified, detailed mechanistic studies will be essential to understand the mode of action. This includes determining whether the compounds act as agonists, antagonists, or allosteric modulators, and elucidating the downstream signaling pathways they affect. Such studies are critical for the rational optimization of lead compounds.

Integration of Advanced Computational Methodologies for Rational Compound Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. Future research on this compound derivatives should fully integrate advanced computational methodologies for their rational design. mdpi.com

Molecular docking and molecular dynamics simulations can be employed to predict and analyze the binding modes of these compounds within the active sites of potential biological targets. nih.govdoaj.org These techniques can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This understanding can then guide the design of new analogs with improved potency.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of the compounds with their biological activity. nih.govuss.cl These models can help in prioritizing the synthesis of new derivatives with a higher probability of success, thereby saving time and resources.

Table 2: Computational Approaches for the Design of this compound Derivatives

Computational MethodApplicationExpected Outcome
Molecular DockingPredicting the binding orientation of ligands in a target's active site.Identification of key binding interactions and preliminary assessment of affinity.
Molecular DynamicsSimulating the dynamic behavior of the ligand-target complex over time.Understanding the stability of binding and the role of conformational changes.
3D-QSAR (CoMFA/CoMSIA)Developing predictive models based on the 3D structure and properties of compounds.Guiding the design of new analogs with enhanced activity.
Virtual ScreeningComputationally screening large libraries of compounds against a biological target.Identification of potential hit compounds for further experimental testing.

Design of Analogs with Enhanced Specificity and Selectivity

A major challenge in drug development is achieving high specificity and selectivity for the desired biological target to minimize off-target effects and associated toxicity. Future research should focus on the rational design of this compound analogs with enhanced specificity and selectivity.

Systematic modifications of the core scaffold can be explored. For instance, the position and nature of substituents on both the indole ring and the 2-fluorophenylsulfonyl moiety can be varied. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, influencing its interaction with the target protein. For example, studies on other benzenesulfonamide (B165840) derivatives have shown that substitutions on the phenyl ring can significantly impact potency and metabolic stability. nih.gov

Another promising strategy is the use of a "core-hopping" approach, where the central indole scaffold is replaced with other heterocyclic rings to explore new chemical space and potentially identify novel interactions with the target that could enhance selectivity. nih.gov Additionally, the design of conformationally constrained analogs can lock the molecule into a bioactive conformation, which can lead to increased affinity and selectivity for the intended target.

By combining these synthetic, biological, and computational approaches, future research on this compound derivatives holds the potential to deliver novel and highly effective therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-fluorobenzenesulfonyl)-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via N-sulfonylation of indole derivatives. A typical approach involves reacting 1H-indole with 2-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMSO or DMF) under basic conditions (e.g., NaH or K₂CO₃) at 0–25°C. For example, demonstrates N-alkylation using NaH in DMSO, achieving 87% yield. Optimization of stoichiometry, solvent choice, and temperature is critical to minimize side reactions like over-sulfonylation or decomposition .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 1-(2-fluorobenzenesulfonyl)-1H-indole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Signals for the indole proton (δ ~7.5–8.0 ppm), sulfonyl-linked aromatic protons (δ ~7.2–7.8 ppm), and fluorine-coupled splitting patterns (e.g., para-fluorine effects) .
  • ¹³C NMR : Key peaks include the sulfonyl-attached carbon (δ ~125–135 ppm) and indole carbons (δ ~110–140 ppm) .
  • IR : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared for biological assays?

  • Methodological Answer : The compound is likely lipophilic due to the fluorobenzenesulfonyl group. For in vitro studies, prepare stock solutions in DMSO (e.g., 50 mg/mL) and dilute with biocompatible solvents (e.g., PEG-300, Tween-80, or saline). provides a protocol: 10% DMSO, 40% PEG-300, 5% Tween-80, 45% saline. Precipitates can be resolved by gentle heating (≤50°C) or sonication .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations aid in predicting reactive sites or stability of 1-(2-fluorobenzenesulfonyl)-1H-indole?

  • Methodological Answer : DFT optimizes bond lengths, angles, and electrostatic potentials. For instance, used DFT to validate crystal structure data (XRD) and generate Molecular Electrostatic Potential (MEP) maps, identifying electron-deficient regions (e.g., sulfonyl group) as electrophilic centers. This guides functionalization strategies or interaction studies with biological targets .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental design?

  • Methodological Answer : Discrepancies in yields (e.g., 72–91% in vs. 87% in ) may arise from purification methods (e.g., flash chromatography vs. recrystallization) or reagent purity. To reconcile

  • Use high-purity starting materials (e.g., anhydrous NaH).
  • Monitor reaction progress via TLC or HPLC.
  • Optimize column chromatography gradients (e.g., PE:EA ratios in ) .

Q. How can Structure-Activity Relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : and suggest indole derivatives exhibit antimicrobial and neuroprotective effects. For SAR:

  • Synthesize analogs with varied substituents (e.g., replacing fluorine with Cl/CH₃ on the benzene ring).
  • Test activity against bacterial/fungal strains (e.g., MIC assays) or in diabetic/neuroinflammation models (e.g., STZ-induced mice).
  • Correlate electronic (Hammett σ values) or steric effects with bioactivity .

Q. What challenges arise in crystallizing 1-(2-fluorobenzenesulfonyl)-1H-indole, and how can they be addressed?

  • Methodological Answer : Fluorine's small size and high electronegativity may disrupt crystal packing. resolved this by slow evaporation from ethanol, yielding diffraction-quality crystals. Alternative strategies:

  • Use mixed solvents (e.g., EtOH/water).
  • Introduce co-crystallizing agents.
  • Refine H-bonding networks via XRD and constrained refinement protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.